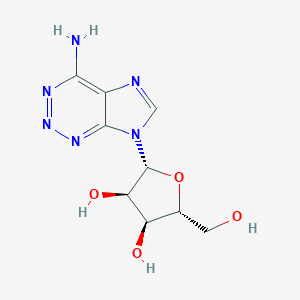
2-Azaadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaadenosine is a nucleoside analog that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a synthetic compound that mimics the structure of adenosine, a purine nucleoside that plays a crucial role in various physiological processes, including energy metabolism, signal transduction, and neurotransmission.
Mécanisme D'action
The mechanism of action of 2-Azaadenosine involves its conversion into the triphosphate form, which can be incorporated into DNA and RNA. Once incorporated, it can cause chain termination and inhibit DNA and RNA synthesis. Additionally, 2-Azaadenosine can inhibit enzymes such as adenosine deaminase and S-adenosylhomocysteine hydrolase, which play crucial roles in purine metabolism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Azaadenosine depend on its concentration and duration of exposure. At low concentrations, it can act as a substrate for DNA and RNA synthesis and exhibit minimal toxicity. At high concentrations, it can cause DNA damage and induce apoptosis. Additionally, it can modulate the immune response by inhibiting T cell proliferation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Azaadenosine in lab experiments is its structural similarity to adenosine, which allows it to interact with adenosine receptors and enzymes. Additionally, it exhibits low toxicity at low concentrations, making it suitable for in vitro and in vivo studies. However, one of the limitations of using 2-Azaadenosine is its instability in aqueous solutions, which can affect its efficacy and reproducibility.
Orientations Futures
For research include exploring its potential therapeutic applications in other diseases and developing more stable analogs.
Méthodes De Synthèse
The synthesis of 2-Azaadenosine involves the reaction of 2-aminoadenine with ribose or its derivatives. The reaction can be carried out using various methods, including enzymatic synthesis, chemical synthesis, and microwave-assisted synthesis. Enzymatic synthesis involves the use of enzymes such as adenosine deaminase or purine nucleoside phosphorylase to catalyze the reaction. Chemical synthesis involves the use of chemical reagents such as phosphorus oxychloride, triethylamine, and acetic anhydride. Microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction rate.
Applications De Recherche Scientifique
2-Azaadenosine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and autoimmune disorders. It has been shown to exhibit antiproliferative, antiviral, and immunomodulatory activities. In cancer research, 2-Azaadenosine has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In viral infections, 2-Azaadenosine has been shown to inhibit viral replication by targeting viral RNA polymerase. In autoimmune disorders, 2-Azaadenosine has been shown to modulate the immune response by inhibiting T cell proliferation and cytokine production.
Propriétés
Numéro CAS |
146-94-1 |
|---|---|
Nom du produit |
2-Azaadenosine |
Formule moléculaire |
C9H12N6O4 |
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
JNGWKCBNKZBPLB-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
SMILES |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
SMILES canonique |
C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N |
Synonymes |
2-azaadenosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



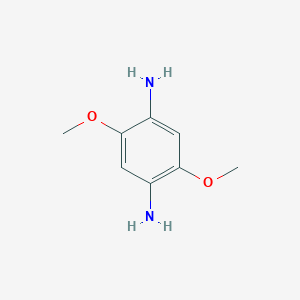
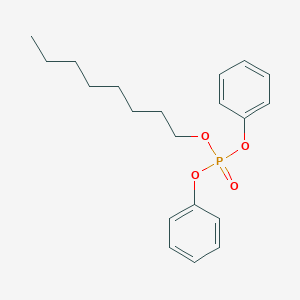
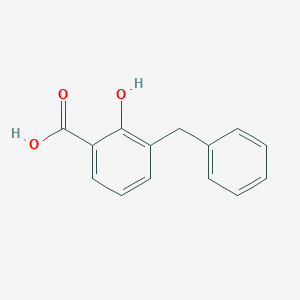
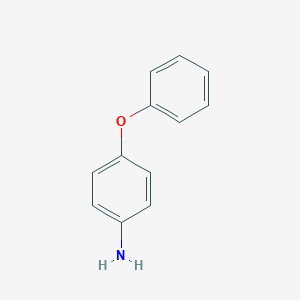
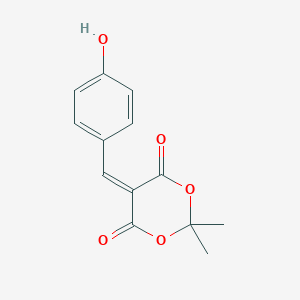
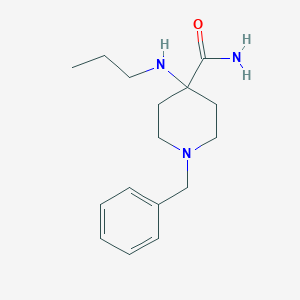
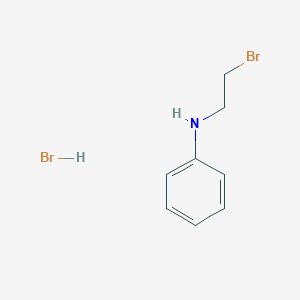
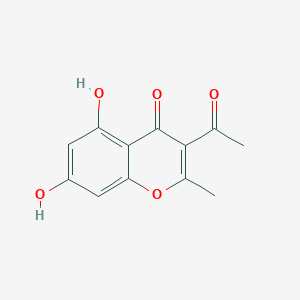
![1H-indol-3-yl[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B93419.png)
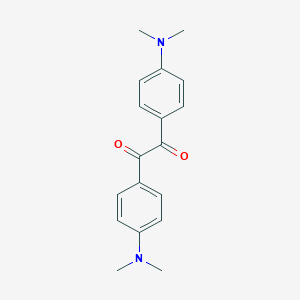

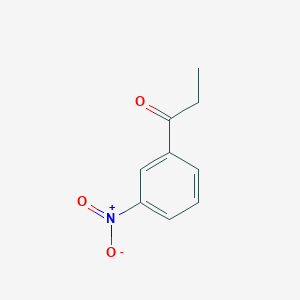
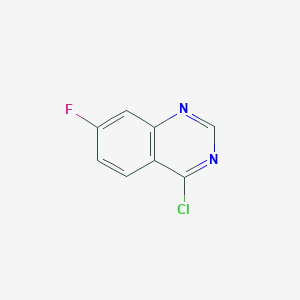
![6,6-Dimethyl-2-methylenebicyclo[3.1.1]hept-3-yl acetate](/img/structure/B93430.png)